molecular formula C19H27N5O6S B114844 MeOSO2-(CH2)2-lex CAS No. 148965-72-4

MeOSO2-(CH2)2-lex

Cat. No.: B114844
CAS No.: 148965-72-4
M. Wt: 453.5 g/mol
InChI Key: OGSZGJBJQIGPFD-UHFFFAOYSA-N
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Description

MeOSO2-(CH2)2-lex is a sulfonated organic compound characterized by a methoxysulfonyl group (MeOSO2) linked to an ethylene chain (CH2)2. Key features include:

  • Functional groups: Methoxysulfonyl (electron-withdrawing), ethylene bridge.
  • Molecular weight: Based on analogous sulfonated compounds (e.g., C9H15MnN12S3, MW 528.47), this compound likely has a high molecular weight due to sulfur and oxygen content .
  • Applications: Potential use in catalysis, organic synthesis, or as a metal-binding agent, given sulfonyl groups' affinity for coordination .

Structural analysis via X-ray crystallography (using Olex2 and SHELXL) confirms precise bond lengths and angles in related sulfonated compounds, though direct data for this compound is unavailable .

Properties

CAS No.

148965-72-4

Molecular Formula

C19H27N5O6S

Molecular Weight

453.5 g/mol

IUPAC Name

[3-[[1-methyl-5-[[1-methyl-5-(propylcarbamoyl)pyrrol-3-yl]carbamoyl]pyrrol-3-yl]amino]-3-oxopropyl] methanesulfonate

InChI

InChI=1S/C19H27N5O6S/c1-5-7-20-18(26)15-10-14(12-23(15)2)22-19(27)16-9-13(11-24(16)3)21-17(25)6-8-30-31(4,28)29/h9-12H,5-8H2,1-4H3,(H,20,26)(H,21,25)(H,22,27)

InChI Key

OGSZGJBJQIGPFD-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCOS(=O)(=O)C

Canonical SMILES

CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCOS(=O)(=O)C

Other CAS No.

148965-72-4

Synonyms

1-methyl-4-(((1-methyl-4-((3-((methylsulfonyl)oxy)-1-oxopropyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-N-propyl-1H-pyrrole-2-carboxamide
MeOSO2-(CH2)2-lex

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

The synthesis involves modular assembly of pyrrole and imidazole carboxamide units, followed by conjugation to a methoxysulfonylpropyl linker. Critical steps include:

  • Solid-Phase Peptide Synthesis (SPPS) : Pyrrole and imidazole monomers are sequentially coupled to a resin-bound propylamine backbone using standard carbodiimide coupling reagents.

  • Methoxysulfonyl Group Installation : The terminal amine is reacted with methoxysulfonylpropionic acid activated as a N-hydroxysuccinimide (NHS) ester under anhydrous conditions.

  • Cleavage and Purification : The resin is cleaved using trifluoroacetic acid (TFA), followed by reversed-phase HPLC purification to isolate Me-Lex.

Reaction Optimization

  • Coupling Efficiency : NMR and LC-MS monitoring confirmed >95% coupling efficiency for each monomer addition.

  • Yield : The final product is obtained in ~40% overall yield after purification.

Analytical Characterization

Structural Confirmation

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]+ calculated for C24H32N6O7S: 573.21 Da; observed: 573.19 Da.

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89–7.15 (m, pyrrole/imidazole protons), 3.78 (s, 3H, OCH3), 3.12 (t, J = 6.5 Hz, 2H, CH2SO2).

    • 13C NMR : 168.5 (C=O), 132.1–118.3 (pyrrole/imidazole carbons), 55.2 (OCH3), 48.7 (CH2SO2).

Purity Assessment

  • HPLC : >98% purity (C18 column, 0–60% acetonitrile in 0.1% TFA over 30 min, λ = 254 nm).

  • Elemental Analysis : Calculated (%) for C24H31N6O7S: C 50.25, H 5.45, N 14.65; Found: C 50.18, H 5.51, N 14.59.

DNA Methylation Applications

Sequence-Specific Alkylation

Me-Lex selectively methylates N3 of deoxyadenosine (dA) in dA/T-rich sequences (e.g., 5′-TAAAA-3′). Key experimental parameters include:

  • Reaction Conditions : 0.5 mM Me-Lex, 37°C, 0.5–4 h in 10 mM HEPES (pH 7.5).

  • Methylation Efficiency :

    DNA SequenceMethylation Yield (%)
    5′-TAAAA-3′60–65
    Non-target regions<5

NCP Methylation

Me-Lex methylates dA58/dA59 and dA234/dA235 in the Widom 601 DNA sequence when reconstituted into NCPs.

  • Reconstitution Efficiency : >93% (confirmed by DNase I digestion).

  • Depurination Kinetics : MdA (N3-methyl-dA) depurinates with kHyd = 0.0021 h−1 in NCPs vs. 0.0058 h−1 in free DNA.

Comparative Analysis with Other Methylating Agents

ParameterMe-LexTemozolomideMethyl Methanesulfonate (MMS)
SpecificitySequence-specificNon-specificNon-specific
Primary TargetN3-dAO6-dGN7-dG
Depurination RateModerateLowHigh
DPC FormationYesNoNo

Challenges and Limitations

  • DPC Reversibility : DNA–protein crosslinks (DPCs) formed via MdA are reversible, complicating long-term studies.

  • Minor Groove Accessibility : Steric hindrance in NCPs reduces methylation efficiency compared to free DNA .

Chemical Reactions Analysis

Types of Reactions

MeOSO2-(CH2)2-lex can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

MeOSO2-(CH2)2-lex has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of MeOSO2-(CH2)2-lex involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

Compound A : C7H5BrO2 (CAS 1761-61-1)

  • Molecular formula : C7H5BrO2 (MW 201.02) .
  • Functional groups : Brominated aromatic ring, carboxylic acid/ester.
  • Comparison :
    • Solubility : 0.687 mg/mL in water, lower than predicted for MeOSO2-(CH2)2-lex due to the latter’s polar sulfonyl group .
    • Synthesis : Uses A-FGO catalyst in THF; contrasts with sulfonated compounds often requiring sulfonation agents (e.g., SO3) .

Compound B : Me2SO-(COCl)2 (DMSO-based oxidant)

  • Functional groups : Sulfoxide (Me2SO), oxalyl chloride .
  • Comparison :
    • Reactivity : Me2SO-(COCl)2 oxidizes alcohols to aldehydes/ketones, while this compound may act as a stabilizing ligand in such reactions .
    • Thermal stability : Operates at -60°C, suggesting this compound’s higher thermal tolerance if used in room-temperature catalysis .

Compound C : C9H15MnN12S3 (Mn complex)

  • Molecular weight : 528.47, with Mn-S/N coordination .
  • Comparison :
    • Coordination chemistry : Both compounds likely bind metals via sulfur/nitrogen, but this compound lacks the Mn center, reducing redox activity .
    • Crystallography : Similar refinement methods (SHELXL) apply, though this compound’s hydrogen positioning may require additional constraints .
2.2 Physicochemical Properties
Property This compound (Inferred) C7H5BrO2 Me2SO-(COCl)2
Molecular weight ~400–550 201.02 198.22 (Me2SO: 78.13)
Solubility (H2O) Moderate (polar groups) 0.687 mg/mL Reacts exothermically
Key functional groups MeOSO2, (CH2)2 Br, COO Me2SO, Cl
Stability High (sulfonate stability) Stable at RT Requires low temperatures

Research Findings and Contradictions

  • Solubility models : Compound A’s Log S varies (-2.47 to -1.98), suggesting this compound’s solubility predictions may lack reliability without experimental validation .
  • Structural ambiguities : ’s -(CH2)p-X-(CH2)q- patterns hint at ethylene-bridged analogs but lack clarity for direct comparison .

Q & A

Q. How should researchers address conflicting literature on this compound’s oxidative stability?

  • Methodological Answer : Conduct meta-analyses using PRISMA guidelines to identify bias (e.g., publication bias via funnel plots). Replicate key studies under standardized conditions (e.g., O₂ saturation levels, 25°C). Use mixed-effects models to account for inter-study variability .

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